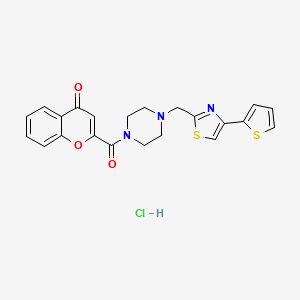

2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Description

Properties

IUPAC Name |

2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S2.ClH/c26-17-12-19(28-18-5-2-1-4-15(17)18)22(27)25-9-7-24(8-10-25)13-21-23-16(14-30-21)20-6-3-11-29-20;/h1-6,11-12,14H,7-10,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHDTCAWHRQTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization.

Thiazole Ring Formation: The thiazole ring is formed by reacting thiophene-2-carboxylic acid with thioamide in the presence of a dehydrating agent like phosphorus oxychloride.

Piperazine Coupling: The piperazine moiety is introduced by reacting the thiazole intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine-thiazole intermediate with the chromenone core, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine and thiazole rings can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, amines, thiols.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, altering its activity.

Comparison with Similar Compounds

Structural Overview

The compound features a 4H-chromen-4-one core, a bicyclic system known for its role in bioactive molecules due to aromatic stability and hydrogen-bonding capacity . Attached via a piperazine-1-carbonyl linker is a 4-(thiophen-2-yl)thiazol-2-ylmethyl group. Key structural elements include:

- Thiophene ring : Enhances π-π stacking and electronic interactions.

- Thiazole ring : Contributes to metabolic stability and metal coordination.

- Piperazine : Improves solubility (via hydrochloride salt) and modulates pharmacokinetics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Impact of Chromenone Core: The target compound’s chromenone core distinguishes it from simpler thiazole derivatives (e.g., ), offering planar rigidity for target binding . Compared to pyrazolopyrimidine-containing analogs (), chromenones may exhibit reduced off-target effects due to smaller heterocyclic systems .

Role of Piperazine Linkers :

- The piperazine-carbonyl group in the target compound enhances solubility and allows conformational flexibility, critical for receptor-ligand interactions .

- Methylpiperazine derivatives () show reduced polarity, favoring blood-brain barrier penetration but lower aqueous solubility .

Thiophene vs. Chlorophenyl Substitutions :

- Thiophene’s electron-rich nature (target compound) may improve binding to aromatic residues in enzymes (e.g., kinases) compared to 4-chlorophenyl groups () .

- Chlorophenyl substituents () confer metabolic stability but may increase hydrophobicity, requiring formulation adjustments .

Hydrochloride Salt vs. Neutral Analogs :

Computational and Experimental Insights

- Docking Studies: AutoDock4 simulations () suggest that the thiophene-thiazole moiety in the target compound may occupy hydrophobic pockets in kinase targets, while the chromenone core engages in hydrogen bonding .

Biological Activity

The compound 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique integration of several structural components:

- Thiazole ring

- Thiophene ring

- Piperazine moiety

- Coumarin derivative

This structural diversity is believed to contribute significantly to its biological efficacy, enhancing its interactions with various biological targets.

Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anticancer activity . It has shown potential in influencing signaling pathways associated with apoptosis and cell proliferation. The specific mechanisms through which it operates are still under investigation, but initial findings suggest that it may interact with receptors or enzymes critical to cancer cell survival and growth.

Acetylcholinesterase Inhibition

Compounds similar to 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Research has shown that derivatives containing coumarin and thiazole exhibit significant AChE inhibitory activity, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Research into thiazole derivatives has revealed promising antimicrobial activities against various pathogens. The presence of the thiophene and thiazole rings is thought to enhance the compound's ability to disrupt microbial processes, although specific data on this compound's efficacy is limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the piperazine or thiazole moieties can significantly alter its potency and selectivity against targets such as cancer cells or microbial pathogens. Ongoing SAR studies are essential for identifying the most effective configurations of this compound .

Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives, including those similar to our compound, demonstrated significant anticancer effects against various cell lines. The study utilized in vitro assays to assess cell viability and apoptosis induction. Results indicated that certain modifications led to enhanced cytotoxicity against cancer cells, supporting further investigation into the specific mechanisms at play .

Study 2: Acetylcholinesterase Inhibition

In a comparative analysis of compounds containing coumarin and thiazole structures, one derivative exhibited an IC50 value of 2.7 µM against AChE. This finding highlights the potential for developing new therapeutic agents for Alzheimer's disease based on the structural framework of 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride .

Study 3: Antimicrobial Efficacy

Research focused on a series of phthalimido-thiazole derivatives revealed significant leishmanicidal activity. These compounds demonstrated low toxicity towards mammalian cells while effectively reducing the survival of intracellular amastigotes. This suggests that similar compounds may offer therapeutic avenues for treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.